7-Methoxy-3-phenyl-1,2,4-benzotriazine
Description
Structure
3D Structure
Properties
CAS No. |
81817-15-4 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
7-methoxy-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3O/c1-18-11-7-8-12-13(9-11)16-17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
SEQRUBMBSJQTAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 7 Methoxy 3 Phenyl 1,2,4 Benzotriazine Transformations
Detailed Reaction Mechanism Elucidation
The elucidation of reaction mechanisms provides fundamental insights into the behavior of 7-Methoxy-3-phenyl-1,2,4-benzotriazine, enabling the prediction of products, optimization of reaction conditions, and design of novel synthetic routes.
The synthesis of the 1,2,4-benzotriazine (B1219565) core often hinges on key steps involving nucleophilic attack and subsequent intramolecular cyclization. Several synthetic strategies highlight these mechanistic principles.
A prevalent method involves the reductive cyclization of 2-nitrophenylhydrazones. researchgate.netnih.gov For the target molecule, this would start with a 2-nitrophenylhydrazone bearing a methoxy (B1213986) group at the appropriate position. Catalytic hydrogenation of the nitro group yields the corresponding 2-aminophenylhydrazone. This intermediate, possessing a nucleophilic amino group, undergoes an acid-catalyzed intramolecular cyclization by attacking the imine carbon. The resulting 1,2,3,4-tetrahydro-1,2,4-benzotriazine is then readily oxidized, often by air, to the aromatic this compound. researchgate.netnih.gov
Another powerful approach is the Bischler synthesis, which involves the cyclization of N-(2-acylaminophenyl)hydrazides. researchgate.net More contemporary methods include copper-catalyzed intermolecular N-arylation reactions. For instance, a coupling reaction between an o-haloacetanilide and a protected hydrazine (B178648) can form an N'-arylated intermediate. organic-chemistry.org Subsequent oxidation, deprotection, and in situ cyclization yield the 1,2,4-benzotriazine ring system. researchgate.netorganic-chemistry.org The mechanism involves the formation of an azo compound which, after deprotection, cyclizes to the final product.
The table below summarizes key cyclization strategies for forming the 1,2,4-benzotriazine ring.
| Synthetic Strategy | Key Precursors | General Mechanistic Steps | Reference |
| Reductive Cyclization | Substituted 2-nitrophenylhydrazones | 1. Reduction of nitro group to amino group. 2. Intramolecular nucleophilic attack of the amine on the hydrazone C=N bond. 3. Dehydration and oxidation. | researchgate.netnih.gov |
| Bischler Synthesis | N-(2-acylaminophenyl)hydrazides | 1. Intramolecular cyclization via nucleophilic attack. 2. Dehydration. | researchgate.net |
| Copper-Catalyzed Coupling | o-haloacetanilides and N-Boc hydrazine | 1. Cu-catalyzed N-arylation. 2. Oxidation to azo compound. 3. Deprotection and in situ cyclization. | organic-chemistry.org |
| [5+1] Cycloaddition | 1-Trifluoromethyl benzotriazoles and α-bromoacetophenones | 1. Base-mediated N-N bond cleavage of benzotriazole (B28993). 2. Substitution and elimination cascade. | rsc.orgresearchgate.net |
These pathways underscore the importance of nucleophilic attack as a cornerstone in the construction of the 1,2,4-benzotriazine heterocycle. The electronic nature of substituents, such as the 7-methoxy group, can significantly influence the rate and efficiency of the cyclization step by modulating the nucleophilicity of the attacking nitrogen atom.
While specific catalytic cycles involving this compound are not extensively detailed in the literature, mechanistic principles can be inferred from related N-heterocyclic systems. In many transition-metal-catalyzed reactions, proton transfer and shuttling are critical steps that may not directly involve the substrate but are facilitated by ligands or counterions.
For instance, in Rh(I)-catalyzed reactions of benzotriazoles, it has been proposed that proton transfer from the N-H bond to a coordinated substrate can occur via a ligand-assisted proton shuttling (LAPS) mechanism. nih.gov This avoids the high energy barrier of direct oxidative addition of the N-H bond to the metal center. A similar mechanism could be envisioned for catalytic transformations of a dihydro- or tetrahydro- precursor of this compound. In such a cycle, the benzotriazine nitrogen could act as a proton relay, facilitated by the catalyst's ligand sphere, to enable transformations at other parts of the molecule or a co-substrate. The counteranion in cationic catalyst systems can also play a crucial role in these proton shuttling events. nih.gov
The inherent strain and electronic properties of the triazine ring can be exploited in reactions involving selective bond cleavage. The cleavage of N-N bonds is a key step in certain synthetic routes to 1,2,4-benzotriazines. A notable example is the divergent synthesis of 1,2,4-benzotriazines from 1-trifluoromethyl benzotriazoles. rsc.orgrsc.org In a LiOH-mediated cascade reaction, the process is initiated by the cleavage of the N-N bond of the benzotriazole precursor, which then undergoes a series of substitution and elimination steps to construct the six-membered 1,2,4-benzotriazine ring. rsc.orgrsc.org This represents a formal [5+1] cycloaddition where five atoms originate from the benzotriazole fragment (post N-N cleavage) and one from the reaction partner. researchgate.net
Conversely, under different conditions (e.g., using Cs₂CO₃ as the base), selective N-S bond cleavage can occur in sulfonylated benzotriazoles, leading to different product classes entirely. rsc.orgrsc.org This highlights the fine balance of reactivity and the possibility of directing the reaction pathway towards a specific bond cleavage event through careful choice of reagents and conditions.
Ring contraction of 1,2,4-benzotriazines to form benzimidazoles is another transformation that involves significant bond cleavage. rsc.org This process can be initiated by reducing agents or traces of water, suggesting a mechanism that may involve initial reduction or hydration of the C=N bond, followed by ring opening and re-cyclization with loss of a nitrogen-containing fragment. researchgate.netrsc.org
Radical Pathways and Intermediates in 1,2,4-Benzotriazine Chemistry
Beyond ionic mechanisms, the 1,2,4-benzotriazine scaffold is renowned for its ability to form persistent radical species, which have unique properties and reactivity.
The most prominent radicals derived from this class of compounds are the 1,4-dihydro-1,2,4-benzotriazin-4-yls, commonly known as Blatter's radicals. rsc.org These are highly stable, neutral organic radicals whose properties can be readily tuned by substitution on the aromatic rings.
A primary method for generating a Blatter's radical from this compound involves a two-step sequence. First, the addition of an organometallic reagent, such as phenyllithium, across the N1=C8a bond results in a dihydrobenzotriazine anion. acs.org Subsequent one-electron oxidation, often simply by exposure to air, generates the persistent neutral radical. acs.org
Alternative synthetic routes to the radical framework include:
Oxidative cyclization: N'-aryl-N-(2-aminophenyl)amidrazones can undergo oxidative cyclization to form the dihydrobenzotriazinyl radical system. acs.org
Reductive activation: In the context of medicinal chemistry, 1,2,4-benzotriazine 1,4-dioxides can be enzymatically reduced by one electron to form an initial radical anion. nih.gov This can then eliminate water to produce the neutral benzotriazinyl radical, which is the ultimate DNA-damaging species. nih.govresearchgate.net
These radicals are extensively characterized by various spectroscopic and electrochemical techniques.
| Technique | Information Obtained | Reference |
| Electron Paramagnetic Resonance (EPR) | Confirms the radical nature; provides information on the distribution of the unpaired electron through hyperfine coupling constants. | uvic.carsc.org |
| Cyclic Voltammetry (CV) | Shows reversible oxidation and reduction waves, quantifying the electrochemical stability of the radical. | acs.orguvic.carsc.org |
| UV-Vis Spectroscopy | Characterizes the electronic transitions within the radical, which are often distinct from the parent closed-shell molecules. | uvic.ca |
| X-ray Crystallography | Provides definitive structural information on the solid-state packing and intermolecular interactions. | uvic.carsc.org |
The stability and rich redox chemistry of benzotriazinyl radicals make them promising candidates for applications in materials science, such as in organic radical batteries. uvic.ca
The expulsion of a molecule of dinitrogen (N₂) is a thermodynamically favorable process that can drive reactions of nitrogen-rich heterocycles, particularly under photochemical or thermal conditions. Photochemical denitrogenative transformations have been reported for related benzotriazin-4(3H)-ones, suggesting that the 1,2,4-benzotriazine core can undergo such fragmentation. nih.gov
For a benzotriazinyl radical, a hypothetical denitrogenation pathway could be initiated by the homolytic cleavage of the N1-N2 bond. Loss of N₂ would generate a diradical intermediate. This highly reactive species would likely undergo rapid intramolecular rearrangement, potentially leading to the formation of a carbazole (B46965) derivative through C-N bond formation.
While specific examples of radical rearrangements like 1,3-shifts for 7-Methoxy-3-phenyl-1,2,4-benzotriazinyl radicals are not well-documented, such processes are fundamental in radical chemistry. The stability of the Blatter's radical suggests a significant energy barrier to such rearrangements. However, under forcing conditions or upon further electronic excitation, intramolecular hydrogen or aryl shifts could become accessible pathways, leading to isomeric structures. Further computational and experimental studies are needed to fully map the potential energy surface for the rearrangements of these complex radical intermediates.
Redox-Activated Chemical Reactions
The 1,2,4-benzotriazine scaffold is redox-active, capable of undergoing both reduction and oxidation to yield a range of derivatives. The electronic nature of substituents on the benzotriazine core significantly influences the ease and outcome of these reactions.
Reduction: The nitrogen-rich 1,2,4-benzotriazine ring can be reduced to form dihydro- and tetrahydro-1,2,4-benzotriazine derivatives. This is often accomplished through the chemical or catalytic reduction of a precursor, such as a 2-nitrophenylhydrazone, which first yields a 1,2,3,4-tetrahydro-1,2,4-benzotriazine that can be subsequently oxidized to the fully aromatic benzotriazine. For instance, catalytic hydrogenation over Palladium on carbon (Pd/C) is an effective method for reducing the nitro group of 2-nitrophenylhydrazones to form the corresponding amino derivatives, which then cyclize.
Electrochemical studies on related triazole and benzotriazole systems show that reduction is often a diffusion-controlled, irreversible process. A single reduction wave is typically observed in cyclic voltammetry, corresponding to the reduction of the N=N moiety. The reduction potential and reactivity are sensitive to pH, with greater activity often observed in acidic media. One-electron reduction of 1,2,4-benzotriazine 1,4-dioxides, a related class of compounds, generates radical anions. These radical anions can undergo further reactions, such as protonation, leading to the formation of oxidizing benzotriazinyl radicals. The reduction potentials of these compounds are influenced by substituents on the benzene (B151609) ring; electron-withdrawing groups make reduction easier, while electron-donating groups, such as the methoxy group in this compound, make it more difficult.
Oxidation: The oxidation of tetrahydro- or dihydro-1,2,4-benzotriazines is a common final step in their synthesis to produce the aromatic 1,2,4-benzotriazine ring. Air oxidation is often sufficient for this transformation. For example, 3-substituted-1,2,3,4-tetrahydro-1,2,4-benzotriazines can be readily oxidized by air to form 3,4-dihydro-1,2,4-benzotriazines, which can be further oxidized to the corresponding 3-substituted-1,2,4-benzotriazines. More potent oxidizing agents like manganese dioxide (MnO₂) can also be employed.
The 1,2,4-benzotriazine ring itself can be oxidized to form N-oxides. The oxidation of 1,2,4-benzotriazines can lead to the formation of 1,2,4-benzotriazine 1-oxides, which can be further oxidized to 1,2,4-benzotriazine 1,4-dioxides. The specific isomer formed can depend on the reaction conditions and the substrate.
Thermal and Photochemical Reactivity Studies
The influence of thermal energy and light on this compound can induce significant molecular transformations, including isomerizations, fragmentations, and rearrangements.
Flash Vacuum Pyrolysis (FVP) and Valence Bond Isomerization Phenomena
Flash vacuum pyrolysis (FVP) subjects molecules to high temperatures under high vacuum, promoting unimolecular reactions. For 1,2,4-benzotriazine derivatives, FVP can lead to complex transformations. Studies on 3-phenyl-1,2,4-benzotriazine (B12912931) have shown that at temperatures between 600 and 750°C, a complex mixture of products is formed, indicating radical-based processes.
A common reaction pathway for nitrogen-containing heterocycles under FVP is the extrusion of molecular nitrogen (N₂). This generates highly reactive intermediates like diradicals, which can then undergo rearrangements. For related 1-substituted-1H-benzotriazoles, pyrolysis leads to a 1,3-diradical intermediate that can cyclize or react further.
Valence bond isomerization, the interconversion of isomers through the reorganization of bonding electrons, has been observed in fused 1,2,4-triazolo[3,4-c]benzotriazine systems under FVP conditions. In these cases, an unexpected isomerization from an angularly fused to a linearly fused isomer occurs at temperatures up to 525°C. At higher temperatures, fragmentation products like aromatic nitriles are observed. This suggests that this compound could potentially undergo similar skeletal rearrangements under FVP conditions before fragmentation at higher temperatures.
Thermally Induced Ring Contractions and Expansions
Thermal decomposition of 1,2,4-benzotriazines can lead to changes in the ring structure. In the presence of water, even in trace amounts, 1,2-dihydro-1,2,4-benzotriazines can undergo a competing ring contraction to form benzimidazoles. This process is proposed to occur via hydration of the imine bond to a 1,2,3,4-tetrahydrobenzotriazine, which then ring-opens and re-cyclizes.
The thermolysis of the related 3-phenyl-1,2,3-benzotriazin-4-one at high temperatures (280–320°C) results in loss of N₂ and rearrangement to yield 9-acridone and phenanthridin-6-one. While this is a different isomer of the benzotriazine core, it highlights the propensity for complex rearrangements and ring transformations upon thermal activation. For this compound, thermal treatment could potentially lead to ring contraction products, especially under non-anhydrous conditions.
Visible-Light-Driven Transformations
The photochemistry of benzotriazine derivatives often involves the extrusion of N₂ to form reactive diradical intermediates. The photolysis of 1-substituted benzotriazoles, for example, generates a 1,3-diradical that can be trapped intermolecularly with alkenes or alkynes, providing a route to indole (B1671886) derivatives.
Recent research has focused on visible-light-mediated reactions, which offer a milder alternative to UV light or high temperatures. A method for synthesizing benzotriazin-4(3H)-ones has been developed using violet light (420 nm) to induce a photocyclization of acyclic aryl triazine precursors. This reaction proceeds through a nitrogen-centered Norrish type II-related mechanism. Another study demonstrated a visible light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes to form isoindolinones and isoquinolinones, proceeding through an electron donor-acceptor (EDA) complex.
Although specific visible-light studies on this compound are not prevalent, the extended conjugation provided by the phenyl and benzotriazine moieties suggests it would absorb in the near-UV or visible spectrum. Such absorption could initiate photochemical reactions, potentially leading to nitrogen extrusion and subsequent rearrangements or reactions with other present molecules, analogous to the transformations observed with related benzotriazole and benzotriazinone systems.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzotriazine Core
The reactivity of the this compound core towards aromatic substitution is governed by the electron distribution within its bicyclic structure. The three nitrogen atoms in the triazine ring are strongly electron-withdrawing, which significantly influences the reactivity of the fused benzene ring.
Electrophilic Aromatic Substitution
The powerful electron-withdrawing nature of the 1,2,4-triazine (B1199460) moiety deactivates the fused benzene ring towards electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically proceed readily with benzene, are significantly hindered in the 1,2,4-benzotriazine system.
| Position | Influence of Methoxy Group (at C-7) | Influence of Triazine Ring | Overall Predicted Reactivity |
| C-5 | Meta | Deactivated | Highly Deactivated |
| C-6 | Ortho (Activating) | Deactivated | Deactivated, but a potential site for substitution |
| C-8 | Para (Activating) | Deactivated | Deactivated, but a potential site for substitution |
Nucleophilic Aromatic Substitution
Conversely, the electron-deficient character of the 1,2,4-benzotriazine system makes it susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for positions on the benzene ring that are activated by the electron-withdrawing triazine ring and for positions on the triazine ring itself.
On the Benzene Ring: For an SNAr reaction to occur on the benzene portion, a good leaving group (such as a halide) would need to be present. If, for example, a chloro or fluoro substituent were at the C-5 or C-7 position, it could potentially be displaced by a strong nucleophile. The rate of these reactions is enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.
On the Triazine Ring: The carbon atoms within the 1,2,4-triazine ring are also electrophilic and can be targets for nucleophilic attack. While the C-3 position is occupied by a phenyl group (which is not a leaving group), other positions could be susceptible if appropriately substituted. For instance, in related 1,2,4-triazines, nucleophilic substitution of hydrogen can occur under specific conditions, such as in the presence of an acylating agent which activates the ring. Reactions of 3-substituted 6-phenyl-1,2,4-triazine (B8721099) 4-oxides with aromatic nucleophiles in the presence of benzoyl chloride lead to substitution at the C-5 position. This proceeds through nucleophile addition, O-acylation of the intermediate, and subsequent aromatization.
Modern synthetic methods continue to be developed for the functionalization of the 1,2,4-benzotriazine core, including metal-free cycloaddition-aromatization reactions that build the ring system from simpler precursors like benzotriazoles. These methods provide access to a wide range of substituted 1,2,4-benzotriazines that would be difficult to obtain through direct substitution reactions.
Computational and Theoretical Investigations of 7 Methoxy 3 Phenyl 1,2,4 Benzotriazine
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide several tools for analyzing this structure, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies greater stability.
For 7-Methoxy-3-phenyl-1,2,4-benzotriazine, the methoxy (B1213986) group (-OCH3) at the 7-position is an electron-donating group, which would be expected to raise the energy of the HOMO. The phenyl group at the 3-position can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction, but it will certainly participate in the delocalized π-system of the molecule. Computational studies on related benzotriazole-based systems have shown that the HOMO is often spread across the benzotriazole (B28993) core and any electron-donating substituents, while the LUMO is also delocalized across the aromatic system. researchgate.net
| Parameter | Predicted Value/Description |
|---|---|
| HOMO Energy | Relatively high due to the electron-donating methoxy group |
| LUMO Energy | Influenced by the phenyl and benzotriazine π-systems |
| HOMO-LUMO Gap (ΔE) | Moderate, suggesting a balance of stability and reactivity |
| HOMO Spatial Distribution | Delocalized over the benzotriazine ring system with significant contribution from the methoxy group's oxygen atom |
| LUMO Spatial Distribution | Delocalized over the benzotriazine and phenyl rings |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.
For this compound, the nitrogen atoms of the triazine ring are expected to be regions of high negative potential due to their lone pairs of electrons, making them likely sites for protonation and electrophilic attack. The oxygen atom of the methoxy group would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. MEP analysis of related quinoidal 1,2,4-benzotriazines shows that the most electron-deficient regions are predominantly over the triazinyl moiety. acs.org
The ability of a molecule to accept an electron is quantified by its electron affinity, which is closely related to its reduction potential. Computational methods can be used to calculate these properties, providing insight into the molecule's behavior in redox reactions. Studies on quinoidal 1,2,4-benzotriazines have shown that the introduction of electron-withdrawing groups, such as trifluoromethyl or ylidenemalononitrile, can significantly improve the electron affinity of the benzotriazine core, as evidenced by less negative reduction potentials determined by cyclic voltammetry and computational studies. acs.orgnih.gov
For this compound, the presence of the electron-donating methoxy group would likely result in a lower electron affinity (more negative reduction potential) compared to an unsubstituted benzotriazine. Conversely, the phenyl group's electronic effect can be modulated. If the phenyl ring were substituted with electron-withdrawing groups, the electron affinity of the entire molecule would be expected to increase.
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Electron Affinity | Lower than unsubstituted 3-phenyl-1,2,4-benzotriazine (B12912931) | The electron-donating effect of the 7-methoxy group |
| First Reduction Potential (E1/2) | Relatively negative | Consistent with a lower electron affinity |
Conformational Analysis and Tautomerism Studies
Conformational Analysis
Computational studies investigating the conformational landscape of this compound focus on the rotational barrier between the phenyl group and the benzotriazine core, as well as the orientation of the methoxy group. The planarity of the fused benzotriazine ring system is a key feature, with the attached phenyl and methoxy groups being the primary sources of conformational variability.
Theoretical calculations suggest that the most stable conformation of this compound is one where the phenyl ring is not coplanar with the benzotriazine system. This deviation from planarity is attributed to the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the triazine ring. Studies on closely related molecules, such as 3-phenylbenzo[e] researchgate.netiucr.orgnih.govtriazine, have shown a deviation from planarity between the phenyl and benzotriazine rings of approximately 5.70°. iucr.org The presence of the methoxy group at the 7-position is not expected to significantly alter this torsional angle.
The rotation of the phenyl group around the C-C bond connecting it to the triazine ring has a relatively low energy barrier. This indicates that at room temperature, the phenyl group is likely to be in a state of rapid rotation.
The methoxy group attached to the benzotriazine ring also contributes to the conformational profile. The orientation of the methyl group relative to the aromatic ring is a subject of computational investigation. Typically, the most stable conformation is where the C-O-C plane of the methoxy group is coplanar with the benzotriazine ring, with the methyl group oriented away from the adjacent C-H bond to minimize steric repulsion.
Tautomerism Studies
Tautomerism in heterocyclic compounds is a well-documented phenomenon, and 1,2,4-benzotriazine (B1219565) derivatives can theoretically exist in different tautomeric forms. For this compound, potential tautomerism could involve proton migration between the nitrogen atoms of the triazine ring.
However, computational and theoretical investigations into the tautomerism of this compound itself are not extensively reported in the available literature. In related heterocyclic systems like acylmethyl-1,3,5-triazines, the existence of multiple tautomers, such as keto, enol, and enaminone forms, has been computationally and spectroscopically demonstrated. The stability of these tautomers is influenced by factors like intramolecular hydrogen bonding and the electronic nature of substituents. For instance, in some triazine derivatives, an enaminone form was found to be the most predominant.
For this compound, the aromatic nature of the benzotriazine ring provides significant stabilization, making tautomeric forms that disrupt this aromaticity less likely. Theoretical calculations would be necessary to determine the relative energies of any potential tautomers and thus predict their equilibrium populations. Such calculations would typically involve geometry optimization of all possible tautomeric structures followed by frequency calculations to confirm they are true minima on the potential energy surface.
Thermochemical Parameters from Theoretical Calculations
Theoretical calculations provide a powerful tool for estimating the thermochemical properties of molecules, offering insights into their stability and reactivity. For this compound, while specific experimental thermochemical data is scarce, computational methods can be employed to predict key parameters. These calculations are typically performed using quantum chemical methods such as density functional theory (DFT) or ab initio methods.
The standard thermochemical parameters that can be calculated include the standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°). These parameters are crucial for understanding the energetic properties of the molecule in its standard state (usually 298.15 K and 1 atm).
Table 1: Calculated Thermochemical Parameters for this compound
| Parameter | Symbol | Calculated Value | Units |
| Standard Enthalpy of Formation | ΔfH° | Data not available | kJ/mol |
| Standard Entropy | S° | Data not available | J/(mol·K) |
| Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol |
| Heat Capacity | C_p | Data not available | J/(mol·K) |
Note: Specific calculated values for this compound are not available in the reviewed literature. The table represents the types of parameters that would be determined through computational studies.
The calculation of the standard enthalpy of formation often involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in reducing the error in the calculations. For example, the enthalpy of formation of 7-methoxy-4-methylcoumarin (B191837) has been determined using computational methods alongside experimental techniques like combustion calorimetry. nih.gov
The standard entropy is calculated based on the vibrational, rotational, and translational contributions to the total partition function of the molecule. These are obtained from the optimized molecular geometry and the calculated vibrational frequencies.
The Gibbs free energy of formation is then derived from the enthalpy and entropy values using the equation ΔfG° = ΔfH° - TΔS°. This value is a key indicator of the thermodynamic stability of the compound under standard conditions. While specific values for this compound are not present in the public domain, the methodologies for their computation are well-established in the field of computational chemistry.
Advanced Spectroscopic and Analytical Methodologies for 7 Methoxy 3 Phenyl 1,2,4 Benzotriazine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 7-Methoxy-3-phenyl-1,2,4-benzotriazine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the compound's covalent framework.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the methoxy (B1213986) group protons, as well as for the protons on the benzotriazine core and the phenyl substituent. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the specific arrangement of atoms.
¹³C NMR spectroscopy provides complementary information, detailing the electronic environment of each carbon atom in the molecule. Characteristic chemical shifts are observed for the methoxy carbon, the aromatic carbons of both ring systems, and the carbons within the triazine heterocycle. nih.gov The number of signals confirms the molecular symmetry, and specific chemical shifts can be assigned to individual carbon atoms, solidifying the structural assignment. mdpi.com
Representative ¹H and ¹³C NMR Data (Note: The following data is representative for the structure, based on typical chemical shifts for similar compounds.)
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| Protons | 3.95 | s | -OCH₃ |
| 7.10 | dd | H-6 | |
| 7.25 | d | H-8 | |
| 7.50-7.65 | m | Phenyl H | |
| 8.05 | d | H-5 | |
| 8.50-8.60 | m | Phenyl H | |
| ¹³C NMR | δ (ppm) | Assignment | |
| Carbons | 56.0 | -OCH₃ | |
| 105.5 | C-8 | ||
| 119.0 | C-6 | ||
| 128.5 | Phenyl C | ||
| 129.5 | Phenyl C | ||
| 131.0 | Phenyl C | ||
| 134.0 | C-5 | ||
| 135.0 | Phenyl C (ipso) | ||
| 142.0 | C-4a | ||
| 150.0 | C-8a | ||
| 158.0 | C-3 | ||
| 164.0 | C-7 |
Application of ¹H, ¹³C, and 2D-NMR Techniques in Reaction Monitoring and Intermediate Characterization
NMR spectroscopy is not limited to final product characterization; it is also a powerful tool for real-time reaction monitoring. The synthesis of this compound, which can involve the reductive cyclization of a 2-nitrophenylhydrazone precursor, can be followed by acquiring NMR spectra of the reaction mixture at various time points. researchgate.net The disappearance of reactant signals and the concurrent emergence of product signals allow for the determination of reaction kinetics and the optimization of conditions.
Furthermore, NMR is crucial for identifying and characterizing transient intermediates. In complex reaction pathways, unstable species may be detected by specialized NMR techniques, providing mechanistic insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC), confirming fragment assembly during a reaction.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
For this compound, IR spectroscopy is used to confirm the presence of key functional groups. Characteristic absorption bands would be expected for:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methoxy group, appearing around 2950-2850 cm⁻¹.
C=N and C=C stretching: Vibrations from the benzotriazine and phenyl rings fall within the 1600-1450 cm⁻¹ range.
C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-N stretching: These vibrations are generally found in the 1385-1250 cm⁻¹ region.
Raman spectroscopy provides complementary data, particularly for symmetric non-polar bonds, which may be weak or absent in the IR spectrum. The combination of both techniques offers a more complete vibrational analysis, confirming the molecular structure and functional groups.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2950 - 2850 |
| C=C / C=N | Aromatic Ring Stretching | 1600 - 1450 |
| C-O-C | Asymmetric Stretching | ~1250 |
| C-O-C | Symmetric Stretching | ~1040 |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₄H₁₁N₃O), high-resolution mass spectrometry (HRMS) can determine its molecular weight with high precision, allowing for the confirmation of its elemental formula.
The molecule would be ionized, commonly forming a protonated molecular ion [M+H]⁺ in techniques like Electrospray Ionization (ESI). The detection of this ion at the expected m/z value provides strong evidence for the compound's identity.
Furthermore, MS is used to study the fragmentation patterns of the molecule. In techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion is induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides structural information, corroborating the proposed connectivity of the atoms. For this compound, key fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of N₂, or cleavage of the phenyl group.
Predicted Mass Spectrometry Data
| Species | Formula | Calculated Mass (Da) | Description |
| [M]⁺ | C₁₄H₁₁N₃O | 237.0902 | Molecular Ion |
| [M+H]⁺ | C₁₄H₁₂N₃O | 238.0975 | Protonated Molecular Ion |
| [M-CH₃]⁺ | C₁₃H₈N₃O | 222.0667 | Loss of methyl radical |
| [M-N₂]⁺ | C₁₄H₁₁NO | 209.0841 | Loss of dinitrogen |
| [C₆H₅]⁺ | C₆H₅ | 77.0391 | Phenyl cation |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound is a stable, closed-shell molecule, EPR becomes critically important when studying its redox chemistry.
Many 1,2,4-benzotriazine (B1219565) derivatives are investigated for their biological activities, which often involve one-electron reduction to form radical anions. nih.govresearchgate.net EPR spectroscopy, in conjunction with spin-trapping agents like N-tert-butyl-α-phenylnitrone (PBN), can be used to detect and identify these transient radical species. nih.gov For a 3-phenyl substituted benzotriazine, one-electron reduction can lead to the formation of aryl radicals. researchgate.net The resulting EPR spectrum, characterized by its hyperfine coupling constants, provides definitive evidence for the formation of these radicals and offers insight into their electronic structure. nih.gov
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
For this compound, an XRD analysis would confirm the planarity of the benzotriazine core and determine the dihedral angle between this core and the phenyl substituent. Studies on closely related compounds, such as 6-methyl-3-phenylbenzo[e] nih.govrsc.orgconicet.gov.artriazine, reveal that the benzotriazine framework is nearly planar and that molecules arrange in the crystal lattice through π–π stacking interactions. iucr.org These supramolecular features, which govern the material's solid-state properties, can only be fully characterized by XRD. The analysis would also precisely locate the methoxy group on the benzotriazine ring system.
Representative Crystallographic Data for a Related Benzotriazine (Note: Data shown is for the closely related compound 6-methyl-3-phenylbenzo[e] nih.govrsc.orgconicet.gov.artriazine to illustrate typical parameters.) iucr.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.34 |
| b (Å) | 7.45 |
| c (Å) | 20.11 |
| V (ų) | 2299 |
| Z | 8 |
Other Advanced Analytical Techniques for Complex Reaction Mixtures (e.g., GC-MS for FVP products)
Beyond the primary spectroscopic methods, other advanced analytical techniques are employed to study the reactivity of this compound, particularly under high-energy conditions. One such method is Flash Vacuum Pyrolysis (FVP), which involves heating the compound at high temperatures under high vacuum.
The resulting product mixture from an FVP experiment is often complex and requires a powerful separation and identification technique like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net The gas chromatograph separates the volatile components of the mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. Studies on related benzotriazine systems under FVP conditions have shown they can undergo isomerization or fragmentation to form products like aromatic nitriles. conicet.gov.arresearchgate.net GC-MS is the ideal technique to analyze the products of such reactions involving this compound.
Structure Reactivity and Structure Property Relationships in Methoxy and Phenyl Substituted 1,2,4 Benzotriazines
Electronic Effects of the 7-Methoxy Group on the Benzotriazine Core's Reactivity
The introduction of a methoxy (B1213986) group at the 7-position of the 1,2,4-benzotriazine (B1219565) core exerts a significant influence on the electronic distribution within the molecule. The methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect), while also exhibiting a weaker electron-withdrawing inductive effect (-I effect). In the context of the aromatic benzotriazine system, the resonance effect is generally dominant.
The lone pairs on the oxygen atom of the methoxy group can be delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. This donation of electron density to the fused benzene ring indirectly modulates the electronic character of the triazine moiety. The increased electron density on the benzotriazine core can have several consequences for its reactivity:
Nucleophilic and Electrophilic Reactions: An increase in electron density generally makes the aromatic system more susceptible to electrophilic attack and less prone to nucleophilic substitution. However, the triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms, making it susceptible to nucleophilic attack. The electron-donating 7-methoxy group can partially mitigate this electron deficiency, thereby modulating the reactivity of the triazine ring towards nucleophiles. The precise outcome of a reaction will depend on the specific reagents and conditions.
Redox Properties: The electronic nature of substituents can influence the reduction and oxidation potentials of the benzotriazine core. Electron-donating groups like methoxy can make the molecule easier to oxidize and more difficult to reduce. This is a critical consideration in the context of bioreductive drugs, where the ease of reduction can be a key factor in their mechanism of action.
Steric and Electronic Influence of the 3-Phenyl Substituent on Reaction Selectivity and Pathway
The phenyl group at the 3-position of the 1,2,4-benzotriazine ring introduces both steric and electronic factors that play a crucial role in directing the course of chemical reactions.
Electronic Influence:
Steric Influence:
The steric bulk of the 3-phenyl group is a major determinant of reaction selectivity. It can hinder the approach of reagents to the adjacent nitrogen atoms (N2 and N4) and the C3 carbon itself. This steric hindrance can lead to regioselectivity in reactions, favoring attack at less sterically crowded positions on the benzotriazine core. For instance, in reactions involving the triazine ring, the phenyl group may direct incoming reactants away from its immediate vicinity.
A study on 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, a related radical species, highlighted the steric impact of a substituted phenyl group. rsc.orgresearchgate.net The nearly orthogonal orientation of the 2-methoxyphenyl group was found to disrupt the typical π-stacked molecular arrangements observed in similar organic radicals. rsc.orgresearchgate.net This illustrates how the spatial arrangement of a phenyl substituent, influenced by its own substituents, can have a profound effect on intermolecular interactions and solid-state properties.
Quantitative Structure-Reactivity Relationships (QSAR) in 1,2,4-Benzotriazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For 1,2,4-benzotriazine derivatives, QSAR models can be developed to predict their properties based on various molecular descriptors.
While a specific QSAR study for 7-Methoxy-3-phenyl-1,2,4-benzotriazine was not found in the surveyed literature, the principles of QSAR can be applied to understand the contributions of its substituents. Key descriptors in a hypothetical QSAR model for this compound and its analogs would likely include:
Electronic Descriptors: Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents. The methoxy group has a negative σ value, indicating its electron-donating nature, while the phenyl group's contribution would be more complex. Other electronic descriptors include dipole moment and partial atomic charges.
Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR), which account for the size and shape of the substituents. The phenyl group would have a significant steric parameter.
Studies on other heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, have successfully employed 3D-QSAR methods to elucidate the relationship between structural features and biological activity. nih.gov Such models often reveal the importance of steric and electrostatic fields in determining the activity of the compounds. nih.gov A study on 3-substituted benzo[e] rsc.orgresearchgate.netresearchgate.nettriazines found a good correlation between the 1H NMR chemical shift and the Hammett substituent constant σp, indicating a quantifiable electronic effect of the C(3) substituent. lodz.plnih.gov
Table 1: Hypothetical QSAR Descriptors for Substituents on a 1,2,4-Benzotriazine Core
| Substituent | Position | Hammett Constant (σp) | Molar Refractivity (MR) | LogP Contribution |
| Methoxy | 7 | -0.27 | 7.87 | -0.02 |
| Phenyl | 3 | -0.01 | 25.46 | 1.96 |
Note: The values in this table are representative and are used to illustrate the types of descriptors that would be considered in a QSAR study. Actual values may vary depending on the specific model and calculation methods.
Interplay of Substituent Effects on Overall Compound Stability and Transformations
The interplay of these opposing electronic influences is crucial. The electron donation from the methoxy group can partially compensate for the electron-withdrawing nature of the triazine ring, leading to a more stabilized molecule compared to an unsubstituted 3-phenyl-1,2,4-benzotriazine (B12912931).
Transformations of the 1,2,4-benzotriazine ring system are well-documented and include reactions such as reduction and ring contraction. The nature of the substituents can significantly influence the outcome of these transformations. For example, strong reducing agents can lead to the formation of benzimidazoles through a reductive ring contraction. The presence of the 7-methoxy and 3-phenyl groups would be expected to modulate the conditions required for such a transformation and potentially influence the stability of any intermediates.
The stability of 1,2,4-benzotriazine derivatives can also be affected by their tendency to form stable radical species. The formation and stability of 1,4-dihydro-1,2,4-benzotriazinyl radicals are known to be influenced by substituents. While not directly applicable to the neutral parent compound, the study of the 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl radical highlights the role of substituents in stabilizing radical intermediates. rsc.orgresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science Excluding Prohibited Elements
7-Methoxy-3-phenyl-1,2,4-benzotriazine as a Key Precursor in Multi-Step Organic Synthesis
While specific multi-step synthetic pathways commencing from this compound are not extensively documented in publicly available literature, the general reactivity of the 1,2,4-benzotriazine (B1219565) ring system suggests its significant potential as a versatile precursor. The synthesis of substituted 3-phenyl-1,2,4-benzotriazines can be achieved through various established methods, which could be adapted for the preparation of the 7-methoxy derivative. rsc.org One common approach involves the reductive cyclization of 2-nitrophenylhydrazones. rsc.org For instance, the reaction of a 2-nitrophenylhydrazine (B1229437) with an appropriate benzaldehyde (B42025) derivative, followed by reduction and oxidation, can yield the desired 3-phenyl-1,2,4-benzotriazine (B12912931). The presence of the methoxy (B1213986) group at the 7-position can influence the electronic properties of the ring, thereby affecting the reactivity and potential for further functionalization.
The 1,2,4-benzotriazine nucleus can undergo various transformations, making it a valuable intermediate. For example, the nitrogen atoms in the triazine ring can be targeted for alkylation or can participate in cycloaddition reactions. Furthermore, the phenyl and benzotriazine rings can be subjected to electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups and the construction of more complex molecules. The true potential of this compound as a key precursor lies in its ability to serve as a foundational block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. epa.gov
Role of 1,2,4-Benzotriazine Derivatives as Versatile Synthetic Intermediates
Derivatives of 1,2,4-benzotriazine are widely recognized for their role as versatile synthetic intermediates in the construction of a variety of heterocyclic compounds. epa.gov The inherent reactivity of the triazine ring, characterized by its electron-deficient nature, makes it susceptible to nucleophilic attack, which is a cornerstone of its synthetic utility. This property allows for ring-opening and ring-transformation reactions, providing access to other heterocyclic systems.
For instance, 1,2,4-benzotriazines can be converted to other important heterocyclic structures such as quinoxalines or benzimidazoles under specific reaction conditions. researchgate.net The ability to functionalize the benzotriazine core at various positions further enhances its utility. The introduction of different substituents on the phenyl ring at the 3-position or on the benzo part of the molecule can modulate the electronic and steric properties of the resulting derivatives, thereby directing their subsequent reactivity. This versatility makes 1,2,4-benzotriazine derivatives valuable building blocks in combinatorial chemistry and drug discovery programs. epa.gov
Table 1: Synthetic Transformations of 1,2,4-Benzotriazine Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Substituted 1,2,4-benzotriazines | Reducing agents (e.g., NaBH4) | 1,2-Dihydro-1,2,4-benzotriazines | nih.gov |
| 1,2,4-Benzotriazine | Strong reductants | Benzimidazoles | researchgate.net |
| 1,2,4-Benzotriazin-3-ones | Hydroxylamine-O-sulfonic acid | Imidazolin-2-ones | researchgate.net |
Use in the Development of Novel Catalytic Systems (e.g., as ligands or organocatalysts)
The nitrogen-rich core of 1,2,4-benzotriazine derivatives makes them attractive candidates for use as ligands in coordination chemistry and catalysis. The lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, forming stable complexes that can act as catalysts for a variety of organic transformations. While specific applications of this compound as a ligand are not prominently reported, the broader class of benzotriazole (B28993) and benzotriazine derivatives has shown promise in this area. rsc.orgredalyc.org
For example, benzotriazole derivatives have been successfully employed as ligands in copper-catalyzed cross-coupling reactions. acs.org The electronic properties of the benzotriazine ring system, which can be tuned by substituents like the methoxy group in the 7-position, can influence the catalytic activity of the corresponding metal complexes. An electron-donating group like methoxy could enhance the electron density on the nitrogen atoms, potentially leading to stronger coordination to the metal center and improved catalytic performance.
Furthermore, the concept of using triazine derivatives in organocatalysis is an emerging area of research. nih.gov The unique electronic features of the 1,2,4-triazine (B1199460) ring could be harnessed to activate substrates and facilitate chemical reactions without the need for a metal center. The development of chiral 1,2,4-benzotriazine derivatives could also open avenues for their use in asymmetric organocatalysis.
Incorporation into Functional Materials Through Rational Design
The rigid, planar structure and the extended π-system of 1,2,4-benzotriazine derivatives make them intriguing building blocks for the construction of functional organic materials. These materials can exhibit interesting photophysical and electronic properties, making them suitable for applications in electronics and photonics. While the incorporation of this compound into specific functional materials is not yet widely documented, the general principles of materials design suggest its potential.
The presence of the phenyl group at the 3-position and the potential for further functionalization of the benzotriazine core allow for the rational design of molecules with desired properties. For instance, by introducing appropriate functional groups, these molecules could be made to self-assemble into ordered structures, a key requirement for many material applications. The methoxy group can also influence the solid-state packing and intermolecular interactions, which are crucial for determining the material's bulk properties.
Derivatives of 1,2,4-triazine have been explored as components of organic light-emitting diodes (OLEDs) and other electronic devices. The electron-deficient nature of the triazine ring can be beneficial for creating materials with good electron-transporting properties. By carefully selecting the substituents, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby optimizing the performance of the material in a specific application. The systematic study of structure-property relationships in this class of compounds will be key to unlocking their full potential in materials science. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
